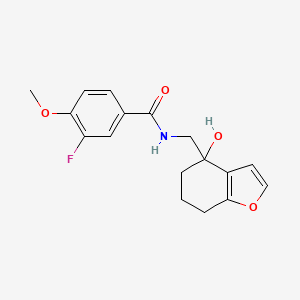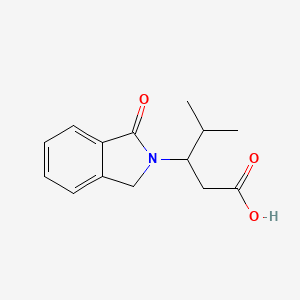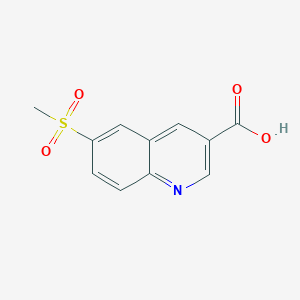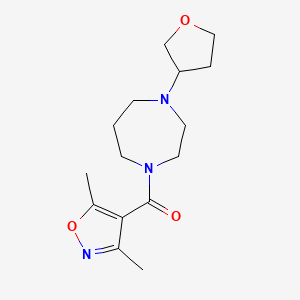![molecular formula C20H21NO5S B2991073 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797858-85-5](/img/structure/B2991073.png)
1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a spiro[isobenzofuran-1,3’-piperidin] core, which is a type of spirocyclic compound where a piperidine ring (a six-membered ring with one nitrogen atom) and an isobenzofuran ring (a fused ring system with a five-membered ring attached to a benzene ring) share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. The spirocyclic system introduces a level of three-dimensionality to the molecule, and the different functional groups attached to the system would likely have a significant impact on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of an aromatic ring and a sulfonyl group could potentially impact the compound’s solubility, reactivity, and stability .Scientific Research Applications
Sigma Ligand Affinity and Selectivity
1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives have been studied for their affinity and selectivity towards sigma ligands. This chemical structure has been found to influence sigma 1/sigma 2 affinity and selectivity, particularly in compounds related to Lu 28-179, a selective sigma 2 ligand. Structural modifications, such as the introduction of substituents in the benzene ring, significantly affect affinity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System (CNS) Agent Potential
Synthesis of compounds containing 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has been driven by the potential for CNS applications. Studies have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential therapeutic applications in the CNS. Modifications to the compound's structure have been explored to optimize its CNS activity (Bauer et al., 1976).
Diuretic and Antihypertensive Properties
N-sulfur derivatives of spiro[isobenzofuran-1(3H),4'-piperidines], a structure related to 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have shown significant diuretic and antihypertensive activity in animal studies. These findings suggest potential for the development of new diuretic and antihypertensive drugs (Klioze & Novick, 1978).
Histamine H3 Receptor Inverse Agonists
Spiro-isobenzofuranones, structurally related to the compound , have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. This indicates potential applications in modulating histamine H3 receptors, which could be significant for treating certain CNS disorders (Jitsuoka et al., 2008).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target within a biological system. Without more information, it’s not possible to provide a detailed mechanism of action for this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-(2-methoxy-5-methylphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-14-8-9-17(25-2)18(12-14)27(23,24)21-11-5-10-20(13-21)16-7-4-3-6-15(16)19(22)26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGYFCAZCYBGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2990992.png)



![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2990997.png)




![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(4-phenoxyanilino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2991013.png)